

The Stereochemistry of 4,8-Dimethyl-1,7-nonadiene: An Uncharted Chiral Landscape

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Compound of Interest

Compound Name: 4,8-Dimethyl-1,7-nonadiene

Cat. No.: B15348718

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While the chemical structure of **4,8-dimethyl-1,7-nonadiene** is known, a comprehensive stereochemical analysis, including the synthesis, characterization, and biological evaluation of its individual stereoisomers, remains largely unexplored in publicly available scientific literature. This technical overview synthesizes the available information and highlights the significant gaps in our understanding of this chiral molecule.

The fundamental structure of **4,8-dimethyl-1,7-nonadiene** (C₁₁H₂₀) features a single chiral center at the C4 position. This asymmetry gives rise to a pair of enantiomers: (R)-**4,8-dimethyl-1,7-nonadiene** and (S)-**4,8-dimethyl-1,7-nonadiene**. The presence of these non-superimposable mirror images suggests that they may possess distinct optical properties and differential biological activities, a common characteristic of chiral compounds in pharmaceutical and biological research.

Despite the theoretical existence of these enantiomers, extensive searches of chemical databases and scientific literature have yielded no specific studies detailing their stereoselective synthesis, chiral resolution, or the experimental determination of their chiroptical properties, such as specific rotation.

Physicochemical Properties

Basic physicochemical data for the racemic or achiral form of **4,8-dimethyl-1,7-nonadiene** is available.

Property	Value	Reference
Molecular Formula	C11H20	PubChem
Molecular Weight	152.28 g/mol	PubChem
CAS Number	62108-28-5	ChemicalBook[1]

Stereochemical Considerations

The core of this molecule's stereochemistry lies in the tetrahedral carbon at position 4, which is bonded to four different substituents: a hydrogen atom, a methyl group, an allyl group (-CH₂-CH=CH₂), and a 4-methyl-3-pentenyl group (-CH₂-CH₂-CH=C(CH₃)₂).

Potential Stereoisomers:

- (R)-4,8-dimethyl-1,7-nonadiene
- (S)-4,8-dimethyl-1,7-nonadiene

The lack of experimental data prevents a detailed comparison of the properties of these enantiomers. In many analogous chiral molecules, individual enantiomers exhibit significant differences in their interactions with other chiral entities, such as biological receptors or enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive or even detrimental.

Experimental Protocols: A Notable Absence

A critical gap in the current body of knowledge is the absence of detailed experimental protocols for the following:

- **Stereoselective Synthesis:** Methods for the asymmetric synthesis of either the (R) or (S) enantiomer in high enantiomeric excess have not been reported. Such syntheses are crucial for obtaining pure samples of each stereoisomer for further study.
- **Chiral Resolution:** Techniques for separating the racemic mixture of **4,8-dimethyl-1,7-nonadiene** into its constituent enantiomers, such as chiral chromatography or diastereomeric crystallization, have not been described.

- **Analytical Methods:** While standard analytical techniques like NMR and mass spectrometry have been used to characterize the achiral molecule, specific protocols for the chiral analysis and determination of enantiomeric purity are not available.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the interaction of **4,8-dimethyl-1,7-nonadiene** with any biological signaling pathways or its potential pharmacological or toxicological effects. Consequently, the creation of diagrams illustrating such relationships is not possible at this time.

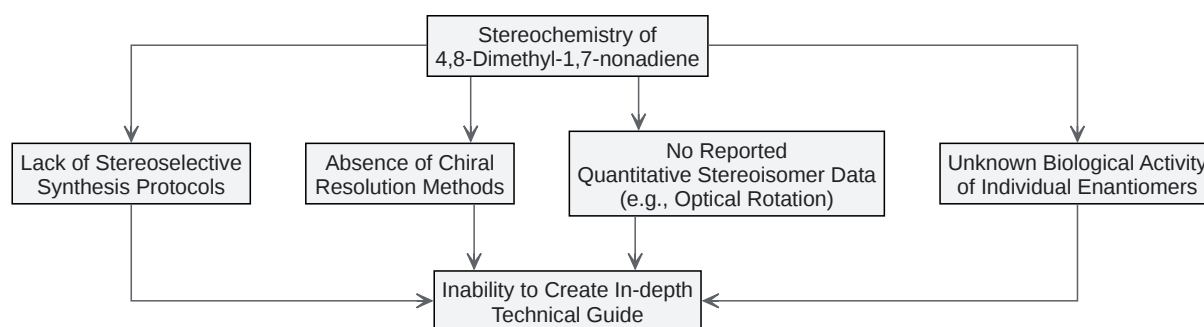
Future Research Directions

The significant dearth of information on the stereochemistry of **4,8-dimethyl-1,7-nonadiene** presents a clear opportunity for future research. Key areas for investigation include:

- **Development of Stereoselective Synthetic Routes:** The design and execution of synthetic pathways to produce enantiomerically pure (R)- and (S)-**4,8-dimethyl-1,7-nonadiene**.
- **Chiral Separation and Analysis:** The establishment of robust analytical methods to separate and quantify the enantiomers.
- **Chiroptical Characterization:** The measurement of the specific rotation and other chiroptical properties of the individual enantiomers.
- **Biological Evaluation:** The investigation of the differential biological activities and pharmacological profiles of each enantiomer to understand its potential applications in drug development or other scientific fields.

In conclusion, while the molecular structure of **4,8-dimethyl-1,7-nonadiene** is established, its stereochemical dimension remains a scientific terra incognita. The synthesis, separation, and characterization of its enantiomers are essential next steps to unlock a deeper understanding of this molecule's properties and potential applications. Without such foundational research, a comprehensive technical guide on the stereochemistry of **4,8-dimethyl-1,7-nonadiene** cannot be fully realized.

Logical Relationship of Research Gaps



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References

- 1. 4,8-Dimethyl-1,7-nonadiene | 62108-28-5 [chemicalbook.com]
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